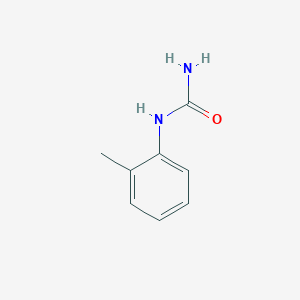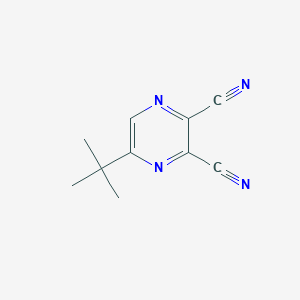
5-(Tert-butyl)pyrazine-2,3-dicarbonitrile
Descripción general
Descripción
5-
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Isolation of Regioisomers : 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile has been used in the synthesis and isolation of tert-butyl substituted hexaazasubphthalocyanine, leading to the creation of two positional isomers with varied spectral-luminescence properties (Panteleev et al., 2021).
Biological and Chemical Properties
- Fluorescence and Antimicrobial Activity : Compounds derived from 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile exhibited notable UV and fluorescence results, and some showed antimicrobial activity (Al‐Azmi & John, 2022).
- Photophysical and Photochemical Properties : The compound has been used in the synthesis of Zinc tetrapyrazinoporphyrazines, which demonstrated unique photophysical and photochemical properties (Zimcik et al., 2009).
Spectroscopy and Crystal Structure Analysis
- Spectroscopic and X-ray Crystal Structure Analysis : Some derivatives of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile underwent extensive spectroscopic and X-ray crystal structure analyses, enhancing our understanding of their molecular properties (Mørkved et al., 2007).
Synthesis of Derivatives and Complexes
- Synthesis of Substituted Pyrazinecarboxamides : The chemical has been used in synthesizing various amides, which were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
- Cyclotetramerization and Photophysical Studies : The compound facilitated the synthesis of zinc tetrapyrazinoporphyrazines, useful in photodynamic therapy due to their photophysical properties (Novakova et al., 2014).
Propiedades
IUPAC Name |
5-tert-butylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-10(2,3)9-6-13-7(4-11)8(5-12)14-9/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBXBPQXFZRCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356288 | |
| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)pyrazine-2,3-dicarbonitrile | |
CAS RN |
51440-69-8 | |
| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
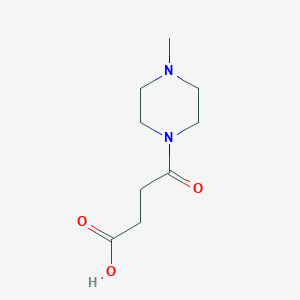

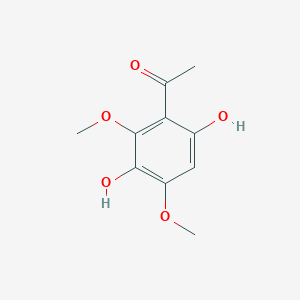
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
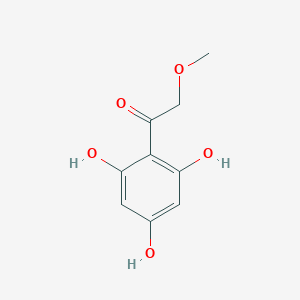
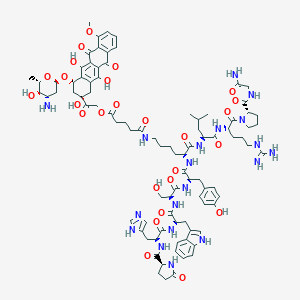

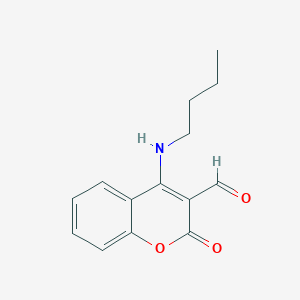
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)

